molecular formula C20H32O3 B032185 11(S)-HETE CAS No. 54886-50-9

11(S)-HETE

カタログ番号: B032185
CAS番号: 54886-50-9
分子量: 320.5 g/mol
InChIキー: GCZRCCHPLVMMJE-YZGNWCGPSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

11(S)-Hydroxyeicosatetraenoic acid (11(S)-HETE) is a non-enzymatically derived oxylipin and the (S)-enantiomer of 11-HETE, synthesized from arachidonic acid via oxidative stress or lipoxygenase (LOX)/cyclooxygenase (COX) pathways under inflammatory conditions . It is implicated in diverse physiological and pathological processes, including inflammation, cardiac hypertrophy, and allergic diseases. Elevated levels of this compound are observed in human plasma, serum, and LPS-stimulated conditions, correlating with its role as a biomarker for coronary syndromes, cancer, and allergic rhinitis .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (5Z,8Z,11S,12E,14Z)-11-hydroxyicosa-5,8,12,14-tetraenoic acid typically involves multiple steps, including the formation of the carbon backbone and the introduction of double bonds and functional groups. One common method involves the use of palladium-catalyzed cross-coupling reactions to form the carbon-carbon bonds, followed by selective hydrogenation and hydroxylation steps to introduce the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure precise control over reaction conditions. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the compound in high purity.

化学反応の分析

Cytochrome P450 (CYP)-Mediated Hydroxylation

11(S)-HETE is synthesized via CYP enzymes, particularly CYP1B1 and CYP4A isoforms, which catalyze bis-allylic hydroxylation at the C11 position of AA. This reaction involves:

  • Abstraction of a hydrogen atom from the bis-allylic C10 position
  • Oxygen insertion to form 11(S)-hydroperoxyeicosatetraenoic acid (11(S)-HpETE)
  • Peroxidase-mediated reduction to this compound

Key Features:

  • CYP-mediated reactions typically produce a mixture of R and S enantiomers, but this compound dominates in human plasma due to stereoselective processes .
  • CYP1B1 shows allosteric activation by this compound, increasing its catalytic activity by 2.5-fold .

Reduction of Hydroperoxide Precursors

11(S)-HpETE, generated via lipid peroxidation or enzymatic pathways, is reduced to this compound by glutathione peroxidases or thioredoxin systems:
11(S) HpETE+2GSH11(S) HETE+GSSG+H2O11(S)\text{ HpETE}+2\text{GSH}\rightarrow 11(S)\text{ HETE}+\text{GSSG}+\text{H}_2\text{O}
This reaction is critical for mitigating oxidative stress in cellular environments .

Non-Enzymatic Oxidation (Lipid Peroxidation)

This compound is formed during free radical-mediated lipid peroxidation of AA in membranes:

  • Initiation: ROS (e.g., - OH) abstract hydrogen from AA, forming a carbon-centered radical.
  • Propagation: Oxygen addition generates 11(S)-HpETE, which decomposes to this compound.

Characteristics:

  • Non-enzymatic oxidation produces racemic mixtures, but this compound predominates in vivo due to selective stabilization or enzymatic "editing" .

Oxidation to 11-Oxo-ETE

This compound is dehydrogenated by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 11-oxo-ETE, a potent inflammatory mediator:
11(S) HETE+NAD+11 oxo ETE+NADH+H+11(S)\text{ HETE}+\text{NAD}^+\rightarrow 11\text{ oxo ETE}+\text{NADH}+\text{H}^+
This reaction requires NAD+^+ as a cofactor and occurs in tissues with high 15-PGDH expression (e.g., liver, lung) .

Esterification and Hydrolysis

  • Esterification: this compound is incorporated into phospholipids via acyltransferases, forming this compound-phosphatidylcholine (PC).
  • Hydrolysis: Phospholipase A2_2 (PLA2_2) releases free this compound from membrane-bound esters during inflammatory responses .

Pentafluorobenzyl (PFB) Derivatization

For mass spectrometry (MS) analysis, this compound undergoes derivatization with PFB-bromide to enhance sensitivity:
11(S) HETE+PFB Br11(S) HETE PFB+HBr11(S)\text{ HETE}+\text{PFB Br}\rightarrow 11(S)\text{ HETE PFB}+\text{HBr}
Conditions:

  • Reaction time: 10 min at room temperature
  • Solvent: Acetonitrile with 1% triethylamine

Comparative Reactivity of 11(S)- vs. 11(R)-HETE

ParameterThis compound11(R)-HETE
Primary Source Non-enzymatic oxidation, CYP1B1COX-1/2, CYP4A
CYP1B1 Activation 2.5-fold increase in Vmax_{max}No significant effect
Plasma Concentration 3.2 ± 0.8 nM (human)1.1 ± 0.3 nM (human)
Hypertrophic Activity 40% increase in RL-14 cell surface area25% increase in RL-14 cell surface area
Data compiled from

Stability and Degradation

  • Auto-oxidation: this compound undergoes further oxidation to epoxy- or keto-derivatives under prolonged exposure to oxygen.
  • pH Sensitivity: Stable at physiological pH (7.4), but degrades rapidly in acidic environments (pH < 5) via dehydration .

科学的研究の応用

Immunological Applications

Allergic Responses:
11(S)-HETE has been implicated in allergic responses, particularly in the context of allergic rhinitis. Research indicates that serum levels of this compound decrease in patients undergoing double-mite subcutaneous immunotherapy (DM-SCIT) for allergic rhinitis. This reduction correlates with clinical improvements in allergy symptoms, suggesting that this compound may serve as a biomarker for treatment efficacy in allergic conditions .

Inflammation Modulation:
The compound also plays a role in modulating inflammatory responses. It has been shown to influence the activity of immune cells, thereby affecting the secretion of pro-inflammatory cytokines. This modulation is crucial in understanding the mechanisms underlying chronic inflammatory diseases and autoimmunity .

Cardiovascular Applications

Vascular Function:
this compound is involved in cardiovascular health, particularly through its effects on vascular smooth muscle cells (VSMCs). Studies demonstrate that both enantiomers of 11-HETE (including this compound) can induce cellular hypertrophy in VSMCs, which is a key process in the development of hypertension and atherosclerosis .

CYP1B1 Activity:
The compound's synthesis via CYP1B1 links it to cardiovascular disease mechanisms. Increased CYP1B1 activity has been associated with elevated levels of this compound, suggesting its potential role as a therapeutic target for managing cardiovascular conditions .

Cancer Research

Tumor Microenvironment:
In cancer biology, this compound has been studied for its role in the tumor microenvironment. It can influence tumor cell proliferation and apoptosis, making it a potential target for cancer therapies. The modulation of lipid signaling pathways involving this compound may provide new avenues for cancer treatment strategies .

Angiogenesis:
Research indicates that this compound may promote angiogenesis, which is crucial for tumor growth and metastasis. Understanding its role in angiogenic processes could lead to novel therapeutic interventions aimed at inhibiting tumor vascularization .

Analytical Techniques for Study

To study the applications of this compound effectively, various analytical techniques have been employed:

  • Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method allows for the precise quantification of this compound and its enantiomers in biological samples. It offers high sensitivity and specificity, enabling researchers to detect low concentrations of these compounds in complex matrices such as plasma and tissue samples .
  • High-Resolution Mass Spectrometry: Advanced mass spectrometry techniques enhance the detection capabilities of HETEs, allowing for detailed lipidomic studies that elucidate their biological roles and interactions within various physiological contexts .

Case Study 1: Allergic Rhinitis Treatment

A study involving patients undergoing DM-SCIT showed significant reductions in serum levels of this compound over one year. The correlation between decreased levels and symptom relief highlights the potential of using this compound as a biomarker for monitoring therapeutic effectiveness in allergic conditions.

Case Study 2: Cardiovascular Health

In an experimental model studying hypertension, increased levels of this compound were linked to vascular remodeling processes. The findings suggest that targeting CYP1B1 could modulate this compound levels, offering a therapeutic strategy to combat hypertension-related vascular changes.

作用機序

The mechanism of action of (5Z,8Z,11S,12E,14Z)-11-hydroxyicosa-5,8,12,14-tetraenoic acid involves its interaction with specific molecular targets in biological systems. The hydroxyl group and double bonds allow it to participate in various biochemical reactions, potentially affecting cellular signaling pathways and enzyme activity.

類似化合物との比較

11(S)-HETE vs. 11(R)-HETE

This compound and its enantiomer, 11(R)-HETE, exhibit distinct biological activities due to stereochemical differences:

  • Enzymatic Activation :
    • This compound demonstrates superior potency in activating CYP1B1 enzyme activity. At 100 nM, it increases EROD (7-ethoxyresorufin-O-deethylase) activity by 183% compared to control, whereas 11(R)-HETE achieves only 145% .
    • In RL-14 cells, this compound upregulates CYP1B1 mRNA expression by 116% and protein levels by 186%, significantly surpassing 11(R)-HETE (156% protein increase) .
  • Cardiac Hypertrophy :
    • This compound induces a 231% increase in atrial natriuretic peptide (ANP) and 499% in β-myosin heavy chain (β-MHC), markers of cardiac hypertrophy, compared to 11(R)-HETE, which shows weaker effects .
  • Metabolic Pathways: 11(R)-HETE is biosynthesized by 11(R)-LOX in marine species (e.g., sea urchins) and aspirin-treated COX-2, whereas this compound is primarily non-enzymatic or derived from COX/LOX isoforms in humans .

Table 1: Comparative Effects of this compound and 11(R)-HETE

Parameter This compound 11(R)-HETE References
EROD Activity (100 nM) 183% increase vs. control 145% increase vs. control
CYP1B1 Protein Upregulation 186% 156%
ANP Expression 231% increase No significant effect
Serum Levels in Inflammation Elevated in LPS-stimulated plasma Lower baseline levels

This compound vs. 15(S)-HETE

15(S)-HETE, another arachidonic acid metabolite, shares structural similarities but diverges in function:

  • Vasoconstriction :
    • 15(S)-HETE induces 49.7% maximal contraction in female rabbit pulmonary arteries, outperforming its synthetic analog (27.3%) and showing sex-specific efficacy .
    • In contrast, this compound lacks direct vasoconstrictive roles but amplifies cardiac hypertrophy via CYP1B1 .
  • Disease Associations :
    • 15(S)-HETE is pro-atherogenic and linked to myocardial infarction (AUC = 1.0 as a biomarker), while this compound correlates with allergic rhinitis and cancer .
  • Enzymatic Interactions :
    • Both isomers activate CYP enzymes, but 15(S)-HETE primarily stimulates vascular smooth muscle proliferation (2-fold increase at 10 μM), whereas this compound modulates cardiac CYP1B1 .

Table 2: Functional Contrast Between this compound and 15(S)-HETE

Parameter This compound 15(S)-HETE References
Primary Biological Role Cardiac hypertrophy, inflammation Vasoconstriction, atherosclerosis
Maximal Vasoconstriction Not reported 49.7% (female rabbits)
Disease Biomarker Allergic rhinitis, cancer Myocardial infarction
CYP Enzyme Activation CYP1B1 (186% protein increase) Not CYP-specific

This compound vs. Other HETE Isomers

  • 5(S)-HETE: Proinflammatory, elevated in obesity (BMI >25). Unlike this compound, it is enzymatically derived via 5-LOX and correlates with non-alcoholic fatty liver disease (NAFLD) .
  • 12(S)-HETE :
    • Promotes tumor metastasis by inhibiting cancer cell adhesion to endothelium. Unlike this compound, it is a major platelet-derived metabolite .
  • 8(S)-HETE and 9(S)-HETE: Non-enzymatic oxidation products with weaker inflammatory associations compared to this compound .

Table 3: Key Differences Among HETE Isomers

Isomer Synthesis Pathway Primary Role Disease Association References
This compound Non-enzymatic/COX/LOX Cardiac hypertrophy, inflammation Allergic rhinitis, cancer
15(S)-HETE 15-LOX Vasoconstriction, atherosclerosis Myocardial infarction
5(S)-HETE 5-LOX Proinflammatory signaling Obesity, NAFLD
12(S)-HETE 12-LOX Tumor metastasis Cancer

Stereochemical and Positional Influences

  • S vs. R Configuration :
    • This compound exhibits stronger bioactivity than 11(R)-HETE in CYP activation and gene regulation, whereas 15(S)-HETE outperforms 15(R)-HETE in receptor binding (IC50: 15(S) > 15(R)) .
  • Hydroxyl Position :
    • The hydroxyl group at C-11 in this compound favors interactions with CYP1B1, while C-15 hydroxylation in 15(S)-HETE enhances vascular effects .

生物活性

11(S)-Hydroxyeicosatetraenoic acid (11(S)-HETE) is a bioactive lipid derived from arachidonic acid (AA) through the action of various enzymes, primarily cytochrome P450 (CYP) and cyclooxygenases (COX). This compound has garnered attention due to its significant biological activities, including roles in cellular hypertrophy, inflammation, and cancer progression. This article reviews the biological activity of this compound, synthesizing findings from recent studies and case reports.

Biosynthesis of this compound

This compound is predominantly formed via:

  • Cyclooxygenase Pathway : COX-1 and COX-2 convert AA to 11-HpETE, which is then further reduced to this compound.
  • Cytochrome P450 Pathway : CYP enzymes, particularly CYP1B1, catalyze the formation of this compound from AA. This pathway is critical in various tissues and has implications in cardiovascular health and disease.

Cellular Hypertrophy

Recent studies have demonstrated that both enantiomers of 11-HETE induce cellular hypertrophy in cardiomyocytes. A study using RL-14 human cardiomyocyte cells revealed that:

  • Treatment with 20 µM of (R) or (S) 11-HETE for 24 hours resulted in significant increases in cell size and hypertrophic markers .
  • (S)-11-HETE exhibited a more pronounced effect on the upregulation of CYP1B1 , suggesting an enantioselective mechanism of action .
EnantiomerEffect on Cell SizeCYP1B1 mRNA LevelCYP1B1 Protein LevelCatalytic Activity
(R)-11-HETEModerateIncreasedIncreasedNo significant change
(S)-11-HETESignificantMarkedly increasedMarkedly increasedIncreased

Inflammatory Responses

This compound plays a role in mediating inflammatory responses. It has been implicated in:

  • Eosinophilic Esophagitis (EoE) : Elevated levels of 15(S)-HETE, another hydroxyeicosatetraenoic acid, have been associated with EoE, indicating a potential role for HETEs in eosinophil recruitment and degranulation .
  • Asthma : Similar pathways involving HETEs may contribute to asthma pathogenesis through Th2-mediated inflammation .

The biological effects of this compound are mediated through several signaling pathways:

  • CYP Enzyme Activation : The compound enhances the expression and activity of various CYP enzymes, notably CYP1B1, which is linked to cardiovascular diseases.
  • Cell Signaling Pathways : It activates pathways such as ERK1/2 and PI3K, which are crucial for cell proliferation and survival .

Case Studies

A notable case study involved the assessment of this compound's impact on human cardiomyocytes. Researchers found that:

  • Both enantiomers induced hypertrophic markers , but the (S) form had a stronger effect on cellular signaling pathways related to hypertrophy.
  • The study highlighted the importance of understanding enantioselectivity in therapeutic contexts, particularly for conditions like heart failure .

Q & A

Q. What are the primary biosynthetic pathways and enantiomer-specific detection methods for 11(S)-HETE?

Level : Basic
Answer :
this compound is non-enzymatically derived from arachidonic acid via autoxidation or enzymatic pathways involving cyclooxygenases (COX-1/COX-2) . Enantiomer-specific quantification requires chiral chromatography (e.g., UHPLC-ECAPCI/HRMS) to distinguish it from 11(R)-HETE, as their biological activities differ significantly . Internal standards like (±)11-HETE-d8 are critical for accurate LC-MS/MS quantification in serum or plasma .

Q. How do experimental conditions (e.g., LPS stimulation) influence this compound levels in human plasma?

Level : Advanced
Answer :
Lipopolysaccharide (LPS) stimulation upregulates this compound in isolated human plasma, likely due to oxidative stress or inflammatory signaling . To validate this, researchers should compare LPS-treated vs. untreated samples using matched controls and account for matrix effects by normalizing to deuterated internal standards .

Q. What methodological challenges arise when studying this compound in clinical cohorts, such as allergic rhinitis patients?

Level : Advanced
Answer :
Longitudinal studies (e.g., post-DM-SCIT immunotherapy) reveal decreased serum this compound levels correlated with improved patient outcomes . Key challenges include:

  • Standardizing sample collection (plasma vs. serum) to avoid artefactual oxidation .
  • Ensuring blinding in biomarker studies to reduce observer bias.
  • Using multivariate regression to distinguish this compound’s role from confounding lipid mediators .

Q. How can researchers resolve contradictions between in vitro and in vivo data on this compound’s biological roles?

Level : Advanced
Answer :
Discrepancies often arise from differences in cell models (e.g., endothelial cells vs. intact tissues) or enantiomer cross-reactivity in assays . Solutions include:

  • Validating findings with CRISPR/Cas9 knockout models of COX-2 or CYP450 enzymes.
  • Employing stereoselective inhibitors to isolate this compound-specific effects .

Q. What are the implications of this compound’s stereochemistry for receptor binding or signaling pathways?

Level : Advanced
Answer :
The (S) enantiomer exhibits distinct binding affinities compared to 11(R)-HETE. For example, this compound does not activate GPR31 (unlike 12(S)-HETE) but may modulate ERK or PKC pathways . Molecular docking simulations and kinase activity assays (e.g., phospho-ERK Western blotting) are recommended to map enantiomer-specific interactions .

Q. How can researchers design experiments to assess this compound’s role in inflammatory vs. homeostatic processes?

Level : Advanced
Answer :

  • Use LPS-stimulated macrophages or endothelial cells to model inflammation, quantifying this compound via LC-MS/MS .
  • Compare knockout (e.g., COX-2−/−) and wild-type models to isolate enzymatic vs. non-enzymatic synthesis pathways .
  • Integrate transcriptomics (e.g., RNA-seq) to identify downstream targets like NF-κB or IL-6 .

Q. What are the best practices for handling and storing this compound in experimental workflows?

Level : Basic
Answer :

  • Store this compound in inert solvents (e.g., ethanol) at −80°C to prevent oxidation .
  • Avoid freeze-thaw cycles; aliquot samples for single-use.
  • Validate stability via periodic LC-MS/MS checks against fresh standards .

Q. How does this compound interact with other oxylipins (e.g., 12(S)-HETE) in pathological contexts?

Level : Advanced
Answer :
Network analyses in cancer or inflammation models suggest synergistic or antagonistic interactions. For example:

  • Co-incubation studies with 12(S)-HETE in tumor cells can test adhesion/migration phenotypes .
  • Lipidomics platforms (e.g., targeted MRM) enable simultaneous quantification of multiple oxylipins to map crosstalk .

Q. What statistical approaches are optimal for analyzing this compound’s correlation with clinical outcomes?

Level : Advanced
Answer :

  • Use mixed-effects models to account for repeated measures in longitudinal cohorts .
  • Apply false discovery rate (FDR) corrections in omics-scale studies to mitigate type I errors.
  • Stratify patients by baseline this compound levels to identify responder subgroups .

Q. How can this compound’s non-enzymatic formation be distinguished from enzymatic synthesis in complex biological matrices?

Level : Advanced
Answer :

  • Inhibit enzymatic pathways (e.g., COX with aspirin or CYP450 with ketoconazole) and compare this compound levels .
  • Isotopic labeling of arachidonic acid tracks enzymatic vs. autoxidation contributions .
  • Use genetic models (e.g., COX-2 knockdown) to validate synthesis routes .

特性

IUPAC Name

(5Z,8Z,11S,12E,14Z)-11-hydroxyicosa-5,8,12,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h6-7,9-11,13-14,16,19,21H,2-5,8,12,15,17-18H2,1H3,(H,22,23)/b9-6-,10-7-,14-11-,16-13+/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZRCCHPLVMMJE-YZGNWCGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=CC(CC=CCC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C=C\[C@H](C/C=C\C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
11(S)-HETE
Reactant of Route 2
Reactant of Route 2
11(S)-HETE
Reactant of Route 3
Reactant of Route 3
11(S)-HETE
Reactant of Route 4
Reactant of Route 4
11(S)-HETE
Reactant of Route 5
Reactant of Route 5
11(S)-HETE
Reactant of Route 6
Reactant of Route 6
11(S)-HETE

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。